molecular formula C23H25ClN2OS B297855 4-chlorophenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether

4-chlorophenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether

Cat. No.: B297855
M. Wt: 413 g/mol
InChI Key: GQOWIXKBMYAFOM-UHFFFAOYSA-N
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Description

4-chlorophenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether is a complex organic compound that features a combination of indole, piperidine, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The key steps include:

    Preparation of 1H-indole-3-carbaldehyde: This can be synthesized from indole through a Vilsmeier-Haack reaction.

    Synthesis of 4-chlorophenoxyethylamine: This involves the reaction of 4-chlorophenol with ethylene oxide, followed by amination.

    Formation of the indole-piperidine intermediate: The indole-3-carbaldehyde is reacted with 4-methylpiperidine in the presence of a suitable base to form the corresponding imine.

    Thionation: The final step involves the reaction of the imine with a thionating agent such as Lawesson’s reagent to yield the desired methanethione compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-chlorophenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between indole derivatives and biological targets. It may also serve as a lead compound for the development of new drugs with potential therapeutic applications.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and testing.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the piperidine group could modulate neurotransmitter release. The chlorophenoxy group may enhance the compound’s binding affinity to its targets, leading to a more potent biological effect.

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione
  • {1-[2-(4-nitrophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione
  • {1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione

Uniqueness

The presence of the 4-chlorophenoxy group in 4-chlorophenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether distinguishes it from its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique among similar compounds.

Properties

Molecular Formula

C23H25ClN2OS

Molecular Weight

413 g/mol

IUPAC Name

[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-(4-methylpiperidin-1-yl)methanethione

InChI

InChI=1S/C23H25ClN2OS/c1-17-10-12-25(13-11-17)23(28)21-16-26(22-5-3-2-4-20(21)22)14-15-27-19-8-6-18(24)7-9-19/h2-9,16-17H,10-15H2,1H3

InChI Key

GQOWIXKBMYAFOM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Cl

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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